molecular formula C8H10N2OS B2441802 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one CAS No. 303985-89-9

3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one

Cat. No.: B2441802
CAS No.: 303985-89-9
M. Wt: 182.24
InChI Key: BNDCOIZRAXQMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one is a heterocyclic compound that features a thiazole ring fused to an azetidinone moiety The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties

Mechanism of Action

Target of Action

The primary targets of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of This compound Thiazole derivatives are known to interact with various enzymes and receptors in biological systems, showing broad biological activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a wide range of medicinal and biological properties, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of This compound The polar nature of the thiazole ring, which is part of this compound, should improve the pharmacokinetic parameters of the thiazole-containing compounds .

Result of Action

The specific molecular and cellular effects of This compound Thiazole derivatives have been associated with a wide range of medicinal and biological properties, indicating that they likely have multiple effects at the molecular and cellular levels .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, suggests that the compound’s action may be influenced by the solvent environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable acylating agent, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The azetidinone ring can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated thiazole derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole moiety.

Uniqueness

3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one is unique due to the presence of both the thiazole and azetidinone rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-8(2)5-10(6(8)11)7-9-3-4-12-7/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDCOIZRAXQMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.